Talaglumetad hydrochloride
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Overview
Description
Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:
Formation of the bicyclic structure: The core structure of Eglumegad is synthesized through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to enhance its activity and selectivity towards mGluR2 and mGluR3 receptors.
Conversion to this compound: The final step involves the conversion of Eglumegad to this compound through a hydrochloride salt formation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Talaglumetad hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release its active form, Eglumegad.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its selectivity and potency.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Eglumegad: The primary active form released upon hydrolysis.
Modified derivatives: Products formed through oxidation, reduction, or substitution reactions, which may have altered pharmacological properties.
Scientific Research Applications
Talaglumetad hydrochloride has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.
Biology: Investigated for its role in modulating neurotransmission and its effects on neuronal activity.
Medicine: Explored as a potential treatment for psychiatric disorders, including anxiety and stress-related conditions. .
Industry: Utilized in the development of new therapeutic agents targeting metabotropic glutamate receptors
Mechanism of Action
Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .
Comparison with Similar Compounds
Eglumegad: The active form of Talaglumetad hydrochloride, also a potent mGluR2/3 agonist.
LY354740: Another mGluR2/3 agonist with similar pharmacological properties.
LY379268: A selective mGluR2/3 agonist used in research for its anxiolytic effects
Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .
Biological Activity
Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.
This compound has the molecular formula C11H17ClN2O5 and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .
Neurotransmission Modulation
This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .
Preclinical Studies
In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .
Phase 3 Trials
As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .
Data Summary
Property | Details |
---|---|
Chemical Formula | C₁₁H₁₇ClN₂O₅ |
Mechanism of Action | Agonist of mGluR2 and mGluR3 |
Therapeutic Use | Treatment of anxiety disorders |
Clinical Status | Phase 3 trials ongoing |
Preclinical Efficacy | Comparable to diazepam without sedation |
Case Studies
- Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
- Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .
Properties
CAS No. |
441765-97-5 |
---|---|
Molecular Formula |
C11H17ClN2O5 |
Molecular Weight |
292.71 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |
InChI Key |
TWZDLCLCMKMJPE-OAOSNHGPSA-N |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |
Canonical SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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